molecular formula C20H15N5S B12814191 5-(2-Benzothiazolyl)-1,3-diphenylformazan

5-(2-Benzothiazolyl)-1,3-diphenylformazan

Cat. No.: B12814191
M. Wt: 357.4 g/mol
InChI Key: OPOMTHCDFJEKJO-JTJSMARMSA-N
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Description

5-(2-Benzothiazolyl)-1,3-diphenylformazan is a heterocyclic compound that features a benzothiazole moiety fused with a formazan structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzothiazolyl)-1,3-diphenylformazan typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Benzothiazolyl)-1,3-diphenylformazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

5-(2-Benzothiazolyl)-1,3-diphenylformazan has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological analytes.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(2-Benzothiazolyl)-1,3-diphenylformazan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide

InChI

InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19+,25-24?

InChI Key

OPOMTHCDFJEKJO-JTJSMARMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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